molecular formula C22H18N2O2 B13918574 2-[(1R,2R)-2-Amino-1,2-diphenylethyl]-2,3-dihydro-1H-isoindole-1,3-dione

2-[(1R,2R)-2-Amino-1,2-diphenylethyl]-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B13918574
M. Wt: 342.4 g/mol
InChI Key: ZMHXJYHLKPZUGY-WOJBJXKFSA-N
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Description

2-[(1R,2R)-2-Amino-1,2-diphenylethyl]-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an isoindole core and a chiral center, making it a valuable molecule for studying stereochemistry and chiral interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1R,2R)-2-Amino-1,2-diphenylethyl]-2,3-dihydro-1H-isoindole-1,3-dione typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1,2-diphenylethane and phthalic anhydride.

    Formation of Isoindole Core: The isoindole core is formed through a cyclization reaction involving phthalic anhydride and an amine derivative.

    Chiral Center Introduction: The chiral center is introduced by reacting the intermediate with a chiral amine, such as (1R,2R)-2-amino-1,2-diphenylethane.

    Final Product Formation: The final product is obtained through purification steps, including recrystallization and chromatography.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[(1R,2R)-2-Amino-1,2-diphenylethyl]-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

2-[(1R,2R)-2-Amino-1,2-diphenylethyl]-2,3-dihydro-1H-isoindole-1,3-dione has diverse applications in scientific research:

    Chemistry: Used as a chiral auxiliary in asymmetric synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of chiral drugs.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of 2-[(1R,2R)-2-Amino-1,2-diphenylethyl]-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-2-Amino-1,2-diphenylethanol: A chiral compound with similar structural features but different stereochemistry.

    (1R,2R)-1,2-Diaminocyclohexane: Another chiral compound used in asymmetric synthesis and coordination chemistry.

Uniqueness

2-[(1R,2R)-2-Amino-1,2-diphenylethyl]-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its isoindole core and specific chiral center, which provide distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C22H18N2O2

Molecular Weight

342.4 g/mol

IUPAC Name

2-[(1R,2R)-2-amino-1,2-diphenylethyl]isoindole-1,3-dione

InChI

InChI=1S/C22H18N2O2/c23-19(15-9-3-1-4-10-15)20(16-11-5-2-6-12-16)24-21(25)17-13-7-8-14-18(17)22(24)26/h1-14,19-20H,23H2/t19-,20-/m1/s1

InChI Key

ZMHXJYHLKPZUGY-WOJBJXKFSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@H]([C@@H](C2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O)N

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O)N

Origin of Product

United States

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